molecular formula C13H23F2N3 B11757162 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine CAS No. 1856018-96-6

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine

Katalognummer: B11757162
CAS-Nummer: 1856018-96-6
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: KMLUEYFROOAEMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a heptyl amine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole ring, leading to various reduced derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, replacing one of the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced derivatives of the difluoroethyl group or pyrazole ring.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used in the development of new synthetic methodologies, particularly in the field of fluorine chemistry. Its unique properties make it a valuable building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential as a bioisostere, replacing other functional groups to modulate biological activity and improve metabolic stability.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, the compound is explored for its use in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate the activity of its targets. The pyrazole ring and heptyl amine chain contribute to the overall binding specificity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(butyl)amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(octyl)amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(ethyl)amine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine lies in its specific combination of the difluoroethyl group, pyrazole ring, and heptyl amine chain. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

1856018-96-6

Molekularformel

C13H23F2N3

Molekulargewicht

259.34 g/mol

IUPAC-Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]heptan-1-amine

InChI

InChI=1S/C13H23F2N3/c1-2-3-4-5-6-7-16-8-12-9-17-18(10-12)11-13(14)15/h9-10,13,16H,2-8,11H2,1H3

InChI-Schlüssel

KMLUEYFROOAEMN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNCC1=CN(N=C1)CC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.